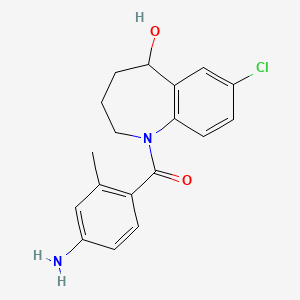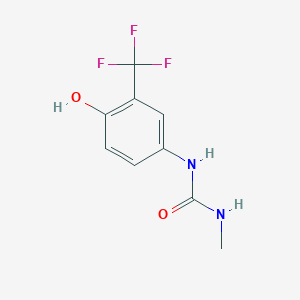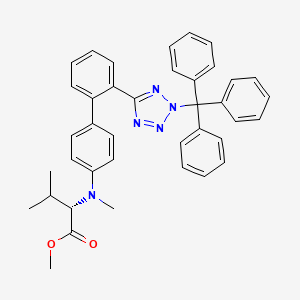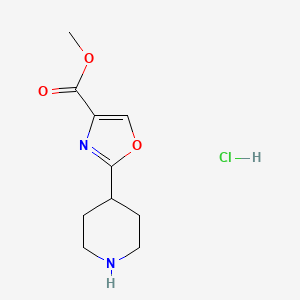
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
描述
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is primarily used in the treatment of conditions such as hyponatremia and autosomal dominant polycystic kidney disease. The metabolite DM-4128 is one of the several metabolites formed during the biotransformation of Tolvaptan in the body.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tolvaptan and its metabolites typically involves large-scale organic synthesis techniques. These methods are designed to ensure high yield and purity of the final product. The process includes rigorous quality control measures to monitor the formation of desired metabolites, including DM-4128.
化学反应分析
Types of Reactions
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DM-4128 may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods for detecting Tolvaptan and its metabolites.
Biology: Studied for its role in the biotransformation of Tolvaptan and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of Tolvaptan.
Industry: Used in the development of new drugs and the optimization of existing therapeutic agents.
作用机制
The mechanism of action of (4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with molecular targets and pathways in the body. Tolvaptan is a selective vasopressin V2 receptor antagonist, and its metabolites, including DM-4128, are believed to exert similar effects. By blocking V2 receptors in the renal collecting ducts, DM-4128 prevents the insertion of aquaporins into the cell membrane, thereby inhibiting water reabsorption and increasing urine output .
相似化合物的比较
Similar Compounds
Lixivaptan: Another vasopressin V2 receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist used in the treatment of euvolemic and hypervolemic hyponatremia.
Uniqueness
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Tolvaptan. Unlike other similar compounds, DM-4128 is a direct metabolite of Tolvaptan and contributes to its overall therapeutic effects and safety profile .
属性
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPODYXXNMTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432725-24-0 | |
| Record name | DM-4128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4128 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)



![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)

![(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1436922.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1436923.png)
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)


![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)


